5-Dehydro-D-fructose

sweetener development sensory analysis taste threshold

5-Dehydro-D-fructose (5-KF) is a natural hexo-2,5-diulose from selective C-5 oxidation of D-fructose. Sourcing a low-calorie sweetener with authentic fructose taste for R&D remains challenging; 5-KF is the only keto-sugar with sweetness indistinguishable from D-fructose (iso-sweet at 70 vs. 60 mM). • Sweetener R&D: Fructose-identical taste, sweet threshold 16.4 mmol/L, presumed non-calorific. • Maillard Reactivity: Rapid amine-dependent browning (A₃₆₀, 20 h, pH 7) not observed with D-fructose. • Antimicrobial: ≥5 mM inhibits B. subtilis (≥32%) and E. coli (81% at 20 mM). • Biosensor: FDH-based amperometric fructose detection standard.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 1684-29-3
Cat. No. B155924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dehydro-D-fructose
CAS1684-29-3
Synonyms5-keto-D-fructose
5-ketofructose
5-oxofructose
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(=O)CO)O)O)O
InChIInChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h5-8,11-12H,1-2H2/t5-,6-/m1/s1
InChIKeyAWQIYVPBMVSGCL-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dehydro-D-fructose (CAS 1684‑29‑3) – Compound Identity and Procurement-Relevant Background


5‑Dehydro‑D‑fructose (5‑KF, also referred to as 5‑keto‑D‑fructose) is a hexose‑derived diketone obtained by selective oxidation at the C‑5 position of D‑fructose [1]. It is classified as a hexo‑2,5‑diulose and naturally occurs in micromolar concentrations in honey, white wine, and vinegar [2]. The oxidation is catalysed by membrane‑bound fructose dehydrogenase (FDH) from acetic acid bacteria such as *Gluconobacter japonicus* and *Gluconobacter oxydans* [3]. Because 5‑KF possesses a sweetening power comparable to fructose and is presumed to be non‑calorific, it has attracted commercial interest as a potential natural low‑calorie sweetener [2].

Why 5‑Dehydro‑D‑fructose Cannot Be Replaced by Generic Fructose Derivatives – Key Differentiators for Procurement


Although 5‑dehydro‑D‑fructose shares a hexose backbone with D‑fructose, the presence of the C‑5 ketone renders the compound chemically and biologically distinct. Oxidation at C‑5 abolishes the reducing‑sugar character at C‑2 and introduces a strongly electrophilic diketone motif that drives rapid, amine‑dependent Maillard reactivity not observed with D‑fructose or common sugar alcohols [1]. In sensory panels, a trained cohort could not distinguish iso‑sweet solutions of D‑fructose (60 mM) and 5‑KF (70 mM), confirming equivalent taste quality; however, 5‑KF simultaneously demonstrated concentration‑dependent growth inhibition of both Gram‑positive and Gram‑negative model organisms at ≥ 5 mM, an effect entirely absent for D‑fructose [1]. These dual properties – a clean sweet taste profile combined with pronounced chemical reactivity and antimicrobial activity – mean that substituting 5‑KF with other in‑class keto‑sugars (e.g., D‑allulose, L‑sorbose, or 5‑dehydro‑D‑psicose) will fail to replicate either the sensory signature or the reactivity‑driven performance characteristics required in analytical, biosensor, or antimicrobial research applications [2].

5‑Dehydro‑D‑fructose Quantitative Differentiation Evidence – Head‑to‑Head Data Against Closest Analogs


Sweet‑Taste Equivalence with D‑Fructose – Intrinsic Threshold and Sensory Panel Data

In a controlled sensory panel, 5‑KF displayed an identical sweet taste quality as D‑fructose and a similar intrinsic sweet‑threshold concentration. Specifically, the panel could not distinguish iso‑sweet solutions of 5‑KF at 70 mM from D‑fructose at 60 mM [1]. The independent determination of the intrinsic sweet‑threshold concentration for 5‑KF was 16.4 mmol L⁻¹ [2]. For procurement purposes, this means 5‑KF delivers a 1:1 taste replacement for D‑fructose at equi‑sweet concentrations, a feature not achieved by high‑intensity sweeteners (e.g., sucralose, aspartame) or rare sugars such as D‑allulose, which exhibits only ~70 % of sucrose sweetness and a distinct sensory profile [3].

sweetener development sensory analysis taste threshold

Microbial Production Yield – Titre and Yield Benchmarks Against Other Keto‑Sugar Biotransformations

Fed‑batch fermentation of 5‑KF using recombinant *Gluconobacter oxydans* achieved product titres of 489 g L⁻¹ with a mass yield of 0.98 g₅₋KF g⁻¹fructose and a space‑time yield of 8.2 g L⁻¹ h⁻¹ [1]. A subsequent process optimisation by a separate group reached 608 g L⁻¹, 94.6 % yield, and 7.41 g L⁻¹ h⁻¹ [2]. These values are among the highest reported for any microbial sugar‑to‑keto‑sugar conversion. By comparison, enzymatic epimerisation of D‑fructose to D‑allulose typically yields ~200‑300 g L⁻¹ with equilibrium conversions of 25‑40 % [3]. The near‑stoichiometric conversion of 5‑KF translates directly to lower feedstock cost per unit product, a critical factor in large‑volume procurement decisions.

bioprocess engineering fermentation industrial biotechnology

Dual‑Substrate Flexibility – Fructose and Sucrose as Feedstock Compared to Single‑Substrate Routes

A two‑strain co‑culture system converted both free D‑fructose (≥ 90 % efficiency) and sucrose (92.5 % of available fructose units, or 82 ± 5 % from sugar‑beet extract) into 5‑KF [1]. A separate *Pseudomonas putida* platform also accepted sucrose, producing 144 g 5‑KF from 358 g sucrose in 48 h [2]. Most alternative keto‑sugar production routes – e.g., D‑allulose epimerisation or L‑sorbose fermentation – rely on a single purified feedstock (fructose or sorbitol, respectively) and cannot directly utilise inexpensive, renewable disaccharides [3].

sustainable production biocatalysis feedstock flexibility

Maillard Reactivity – Quantitative Browning Kinetics Versus D‑Fructose

In the presence of ammonium chloride (0.5 M) or L‑lysine (0.5 M) at pH 7 and 37 °C, 5‑KF promoted a strong Maillard reaction, monitored as time‑resolved absorbance increase at 360 nm [1]. The browning was sufficiently intense that *E. coli* cultures containing 5‑KF could not be accurately monitored by optical density and required cell washing prior to measurement [1]. By contrast, equimolar D‑fructose (20 mM) produced negligible background browning under identical media conditions [1]. This reactivity is attributed to the C‑5 ketone, which is absent in D‑fructose, D‑allulose, and common polyol sweeteners [2].

Maillard reaction browning kinetics food chemistry

Antimicrobial and Cytotoxic Activity – Concentration‑Dependent Growth Inhibition Versus D‑Fructose

In plate‑reader growth assays, 5‑KF reduced the maximum optical density of *Bacillus subtilis* DSM 10 from OD₆₀₀ 1.31 ± 0.03 (control) to 1.11 ± 0.03 (1 mM), 0.88 ± 0.02 (10 mM), and 0.89 ± 0.02 (20 mM) after 28.5 h; all differences were significant at p < 0.0001 [1]. For *Escherichia coli* DSM 498, the control OD₆₀₀ reached 1.11 ± 0.06, while 20 mM 5‑KF reduced the final OD₆₀₀ to 0.21 ± 0.01 [1]. In the MTT assay on HT‑29 colon‑cancer cells, significant cytotoxicity appeared at 5‑KF concentrations ≥ 5 mM, whereas equimolar D‑fructose showed no effect [1]. A positive control (bortezomib 0.01 μM) yielded 33.6 ± 5.6 % cell survival, confirming assay sensitivity [1]. This intrinsic antimicrobial and cytotoxic potency is unique among keto‑sugars and is absent in D‑allulose, D‑fructose, and synthetic sweeteners [2].

antimicrobial assay cytotoxicity toxicity screening

Enzyme‑Based Fructose Microdetermination – Analytical Selectivity Versus Chemical Methods

Fructose dehydrogenase (FDH, EC 1.1.5.14) converts D‑fructose stoichiometrically to 5‑KF, and this reaction has been validated as a reagent for enzymatic microdetermination of D‑fructose, coupled to MTT‑formazan spectrophotometric detection [1]. The method is highly specific for D‑fructose, unlike chemical reduction methods (e.g., Fehling’s or DNS assays) that cross‑react with other reducing sugars [2]. The same FDH‑based electrodes have been employed in amperometric biosensors for fructose detection in food samples, where 5‑KF is the critical product measured [3].

enzymatic assay analytical chemistry biosensor

5‑Dehydro‑D‑fructose Application Scenarios – Where the Quantitative Evidence Directs Procurement


Non‑Caloric Bulk Sweetener Development with Equivalent Fructose Sensory Profile

5‑KF is the only known keto‑sugar that delivers an intrinsic sweet‑threshold concentration (16.4 mmol L⁻¹) and taste quality indistinguishable from D‑fructose, as confirmed by trained‑panel discrimination testing [1]. Procurement for sweetener‑formulation R&D should prioritise 5‑KF over D‑allulose (70 % sucrose sweetness with non‑fructose‑like taste) or high‑intensity synthetic sweeteners requiring masking agents to manage aftertaste [2].

Maillard‑Driven Browning and Flavour‑Generation Studies

5‑KF undergoes rapid, concentration‑dependent Maillard browning with amines (A₃₆₀ increase monitored every 15 min over 20 h at pH 7, 37 °C), whereas equimolar D‑fructose shows negligible browning [1]. Food‑science groups investigating colour formation, acrylamide mitigation, or flavour‑compound generation should source 5‑KF as the preferred diketone substrate.

Antimicrobial and Preservative Screening Using a Sweet‑Tasting Diketone

At ≥ 5 mM, 5‑KF significantly inhibits both Gram‑positive (*B. subtilis*, OD₆₀₀ reduction ≥ 32 % at 10‑20 mM) and Gram‑negative (*E. coli*, OD₆₀₀ reduction 81 % at 20 mM) bacteria, with eukaryotic cytotoxicity confirmed on HT‑29 cells [1]. Laboratories seeking a dual‑function compound – sweet taste plus antimicrobial activity – for oral‑care, cosmetic‑preservative, or surface‑disinfection research will find 5‑KF uniquely fit for purpose [2].

Enzymatic Fructose Biosensor and Analytical‑Reference Standard

The FDH‑catalysed oxidation of D‑fructose to 5‑KF is the basis of a specific enzymatic microdetermination method and amperometric biosensor platforms for fructose detection in food and clinical samples [1]. Procuring high‑purity 5‑KF (> 95 % by HPLC) as a calibration standard or enzyme‑substrate lot is essential for laboratories operating or developing fructose‑selective electrochemical sensors [3].

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